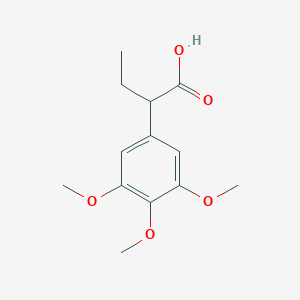

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULUDGUWZFLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195202-06-3 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(3,4,5-trimethoxyphenyl)butanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid

**Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a valuable building block in medicinal chemistry and drug development. The primary recommended strategy is a two-step sequence commencing with the condensation of 3,4,5-trimethoxybenzaldehyde with propanoic anhydride, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated acid. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters. An alternative α-alkylation route is also presented, offering strategic flexibility in synthetic planning. The methodologies described are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

**1. Introduction

This compound is a substituted phenylalkanoic acid featuring the characteristic 3,4,5-trimethoxyphenyl moiety. This structural motif is present in a number of pharmacologically active compounds, including the antibacterial drug Trimethoprim.[1] The synthesis of analogues and derivatives of such compounds is crucial for the exploration of new therapeutic agents. The title compound serves as a key intermediate, allowing for further modification at the carboxylic acid group to generate esters, amides, and other derivatives. This guide provides a detailed, field-proven approach to its synthesis, emphasizing experimental reliability and strategic chemical choices.

**2. Retrosynthetic Analysis

The design of a viable synthesis pathway begins with a logical disconnection of the target molecule. For this compound, two primary retrosynthetic disconnections are considered. The most direct approach involves disconnecting the saturated α-β carbon bond, suggesting a reduction of an unsaturated precursor. This precursor, an α,β-unsaturated acid, can be formed via a condensation reaction between an aldehyde and an anhydride. This forms the basis of our primary recommended pathway.

Caption: Retrosynthetic analysis of the target molecule.

**3. Recommended Synthesis Pathway: A Condensation-Reduction Strategy

This pathway is predicated on its operational simplicity, high yields, and the commercial availability of the starting materials. The core strategy involves creating the carbon skeleton via a Perkin-type condensation, followed by a clean and efficient reduction of the resulting alkene.

Workflow Overview

The overall process is a two-step synthesis starting from 3,4,5-trimethoxybenzaldehyde.

Caption: Workflow for the Condensation-Reduction pathway.

Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)but-2-enoic acid

Principle & Causality: This step utilizes a variation of the Perkin condensation. 3,4,5-trimethoxybenzaldehyde is reacted with propanoic anhydride in the presence of sodium propanoate.[2] The propanoate salt acts as a base, deprotonating the anhydride to form an enolate nucleophile. This enolate then attacks the aldehyde carbonyl group. Subsequent dehydration under the reaction conditions affords the thermodynamically stable α,β-unsaturated carboxylic acid. Using propanoic anhydride instead of acetic anhydride is the critical choice that introduces the required ethyl group at the α-position.

Experimental Protocol:

-

Reagent Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Charging the Flask: To the flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), sodium propanoate (1.5 eq), and propanoic anhydride (3.0 eq). Note: Sodium propanoate should be freshly dried to ensure anhydrous conditions.

-

Reaction: Heat the reaction mixture with stirring in an oil bath to 140-150°C. Maintain this temperature for 6-8 hours.

-

Work-up: Allow the mixture to cool to approximately 80°C. Cautiously add water to hydrolyze the excess propanoic anhydride.

-

Isolation: Make the solution basic by adding a saturated sodium carbonate solution. Extract with a non-polar solvent like toluene to remove any non-acidic impurities.

-

Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is ~2. The crude unsaturated acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Catalytic Hydrogenation to the Final Product

Principle & Causality: Catalytic hydrogenation is a highly efficient and selective method for reducing carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid function.[3] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen gas across the double bond.[3] The choice of a noble metal catalyst like palladium ensures the reaction proceeds under mild conditions (room temperature and moderate pressure), minimizing side reactions.

Experimental Protocol:

-

Apparatus Setup: Add the 2-(3,4,5-trimethoxyphenyl)but-2-enoic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate to a hydrogenation flask.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas several times before pressurizing to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir or shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like TLC or LC-MS.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled with care while wet.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification: The final product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a pure crystalline solid.

Alternative Synthesis Pathway: α-Alkylation of 3,4,5-Trimethoxyphenylacetic Acid

This alternative route provides another reliable method, particularly if the corresponding phenylacetic acid is readily available. A patent describes the synthesis of 3,4,5-trimethoxyphenylacetic acid from 3,4,5-trimethoxybenzaldehyde.[4]

Principle & Strategy: The core of this strategy is the formation of an enolate from a 3,4,5-trimethoxyphenylacetic acid ester, followed by its reaction with an ethylating agent.

-

Esterification: 3,4,5-trimethoxyphenylacetic acid is first converted to its methyl or ethyl ester to protect the acidic proton of the carboxyl group.

-

Enolate Formation: The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to selectively deprotonate the α-carbon.

-

Alkylation: The resulting enolate is quenched with an electrophile, such as ethyl iodide or ethyl bromide, to form the C-C bond.

-

Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid using standard basic (e.g., NaOH) or acidic (e.g., HCl) conditions.

Caption: Workflow for the α-Alkylation pathway.

While effective, this route involves more steps and requires the use of strong bases and anhydrous, cryogenic conditions, making the condensation-reduction pathway more amenable to larger-scale synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the recommended pathway.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | 3,4,5-Trimethoxybenzaldehyde, Propanoic Anhydride, Sodium Propanoate | None (neat) | 140-150 | 6-8 | 75-85 |

| 2. Hydrogenation | H₂, 5% Pd/C | Ethanol | Room Temp. | 4-12 | 90-98 |

Safety and Handling

-

Propanoic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Gas: Highly flammable. Ensure all hydrogenation equipment is properly grounded and free of leaks. Use in a designated area away from ignition sources.

-

Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in an inert atmosphere. The filtered catalyst should be kept wet with water and disposed of according to institutional safety guidelines.

-

Strong Acids and Bases: Handle with care, using appropriate PPE.

**7. Conclusion

This guide outlines a highly effective and reproducible synthesis of this compound. The recommended two-step condensation-reduction pathway offers high yields, operational simplicity, and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently produce this key chemical intermediate for their scientific endeavors.

References

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]1]

-

Google Patents. (n.d.). A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids. Retrieved from 4]

Sources

Chemical properties of 2-(3,4,5-trimethoxyphenyl)butanoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-trimethoxyphenyl)butanoic Acid

Introduction

This compound, also known by its CAS Number 195202-08-5, is a substituted carboxylic acid featuring a butyric acid backbone and a trimethoxyphenyl moiety.[1] As a solid at room temperature, this compound serves primarily as a specialized building block in organic synthesis.[2] Its structural complexity, combining a chiral center with a highly functionalized aromatic ring, makes it a molecule of interest for medicinal chemistry and materials science. The presence of the 3,4,5-trimethoxyphenyl group is significant, as this motif is found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, and safe handling protocols, designed for researchers and drug development professionals.

Caption: Key functional groups and their expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments. [3] * Aromatic Protons: The two protons on the trimethoxyphenyl ring are chemically equivalent and should appear as a sharp singlet around δ 6.5-6.7 ppm.

-

Methoxy Protons: The nine protons from the three equivalent methoxy groups will produce a strong singlet at approximately δ 3.8 ppm.

-

Aliphatic Protons: The butanoic acid chain will show more complex signals. The alpha-proton (CH attached to the ring and carboxyl group) would likely appear as a triplet. The methylene protons (-CH₂-) would be a multiplet (sextet), and the terminal methyl protons (-CH₃) would present as a triplet. [4]* ¹³C NMR: The carbon spectrum will be characterized by signals for the carbonyl, aromatic, methoxy, and aliphatic carbons.

-

Carbonyl Carbon: A signal in the downfield region, around δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals between δ 100-155 ppm, with carbons bearing methoxy groups appearing more downfield.

-

Methoxy Carbons: A distinct signal around δ 56 ppm. [5] * Aliphatic Carbons: Signals for the chiral carbon, methylene, and methyl groups will be found in the upfield region (δ 10-50 ppm). [6]

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. [7]* O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [8]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption peak between 1725-1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [7]* C-O Stretches: Strong bands corresponding to the C-O stretching of the acid and ether linkages will be visible in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The parent molecular ion peak should be observed at an m/z of 254. * Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and alpha-cleavage. [9][10] * [M-45]⁺: Loss of the COOH group (m/z 209).

-

[M-29]⁺: Loss of the ethyl group (-CH₂CH₃) (m/z 225).

-

A prominent peak corresponding to the trimethoxybenzyl cation or related fragments is also expected.

-

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

While this compound is commercially available as a building block, understanding its synthesis is crucial for analog design. A plausible laboratory-scale synthesis can be conceptualized starting from 3,4,5-trimethoxyphenylacetic acid, a related and accessible precursor. This approach leverages well-established methodologies in organic chemistry, such as alpha-alkylation of an ester, followed by hydrolysis.

Protocol: Two-Step Synthesis via Alkylation

-

Esterification: Convert 3,4,5-trimethoxyphenylacetic acid to its methyl or ethyl ester using Fischer-Speier esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). [11]This protects the carboxylic acid and activates the alpha-position for the subsequent step.

-

Deprotonation and Alkylation: Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent (e.g., THF) to generate the enolate.

-

C-C Bond Formation: Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the enolate solution. Allow the reaction to warm to room temperature to facilitate the SN2 reaction, which forms the carbon-carbon bond at the alpha-position.

-

Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, this compound.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid functional group.

-

Esterification/Amidation: The carboxyl group can readily undergo condensation reactions with alcohols or amines, typically activated by coupling agents (e.g., DCC, EDC) or by conversion to an acyl chloride, to form esters and amides, respectively. [12]* Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,4,5-trimethoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring: The trimethoxy-substituted phenyl ring is electron-rich and activated towards electrophilic aromatic substitution. However, the positions ortho to the butyric acid chain are sterically hindered, which may influence regioselectivity.

Section 4: Safety, Handling, and Hazard Management

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant and is harmful if swallowed. [1][13]

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Harmful / Irritant | |

| Signal Word | Warning | [1] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [14] |

| Skin Irritation | H315 | Causes skin irritation | [1][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][13] |

| STOT SE 3 | H335 | May cause respiratory irritation | [1][13]|

Recommended Laboratory Protocol

This protocol is a self-validating system designed to minimize exposure and mitigate risks.

1. Engineering Controls & Preparation:

-

Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]* Ensure the work area is well-ventilated. [1]* Verify that an emergency eye wash fountain and safety shower are immediately accessible. [1] 2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). [1]* Eye Protection: Use chemical safety goggles or a face shield. [1]* Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed. [13] 3. Handling & Use:

-

Avoid creating dust. [13]* Avoid direct contact with the substance. [13]* Wash hands thoroughly after handling, even if gloves were worn. [1]* Do not eat, drink, or smoke in the laboratory area. [1] 4. Emergency Procedures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. [13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [13]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Consult a doctor. [13]* Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [13] 5. Accidental Release & Disposal:

-

Spill: Evacuate the area. Prevent dust formation. Sweep up the spilled solid using non-sparking tools and place it in a sealed container for disposal. Do not discharge into drains or rivers. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Known and Potential Applications

The primary application of this compound is as a building block in research and development. [2]The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in numerous compounds with diverse biological activities. Therefore, this molecule serves as a valuable starting point for the synthesis of novel therapeutic agents.

-

Drug Discovery Precursor: Related structures containing the trimethoxyphenyl group have been investigated for various therapeutic effects, including trypanocidal activity against the parasite that causes Chagas disease and as receptor antagonists for platelet-activating factor (PAF). [11][15]This suggests that derivatives of this compound could be explored for similar or novel biological targets.

-

Trimebutine Synthesis: The core structure is related to intermediates used in the synthesis of drugs like trimebutine, an antispasmodic agent. [16][17]

References

- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eba71]

- SAFETY DATA SHEET (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [URL: https://www.aaron-chemistry.de/sds/(2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC%20ACID-PC52109-EN.pdf]

- (s)-2-(3,4,5-trimethoxyphenyl)butyric acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717765_EN.htm]

- (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid Safety Data Sheet. SynQuest Laboratories, Inc.. [URL: https://www.synquestlabs.com/sds/2721-1-54.pdf]

- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/JP/ja/product/ambeed/ambh2d6ef6c1]

- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5. CookeChem. [URL: https://www.cookechem.com/product/195202-08-5]

- SAFETY DATA SHEET n-Butyric acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108010000]

- mass spectrum of butanoic acid C4H8O2 fragmentation pattern. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2spec/butanoicacidMS.htm]

- low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2spec/butanoicacidNMR.htm]

- infrared spectrum of butanoic acid C4H8O2. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2spec/butanoicacidIR.htm]

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/17]

- trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2981313/]

- Preparation method of trimebutine. Google Patents. [URL: https://patents.google.

- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4553]

- Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10907204/]

- bmse000402 Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/bmse000402]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- Butanoic acid - Infrared Spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C107926&Type=IR-SPEC&Index=1]

- 3-(3,4,5-Trifluorophenyl)butanoic acid. Benchchem. [URL: https://www.benchchem.com/product/b13616708]

- 3,4,5-Trimethoxy benzoic acid(118-41-2)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_118-41-2_13CNMR.htm]

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem [cookechem.com]

- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]

- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [chemicalbook.com]

- 6. bmse000402 Butyric Acid at BMRB [bmrb.io]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Butanoic acid [webbook.nist.gov]

- 9. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. unavera.de [unavera.de]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 17. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Keystone Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a chiral carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is sparse, its structural components—particularly the 3,4,5-trimethoxyphenyl moiety—are central to a vast body of research in medicinal chemistry. This document will therefore focus on its identity, the principles of its synthesis based on established methodologies for related compounds, and its pivotal role as a precursor in the synthesis of pharmacologically active agents.

Core Identification and Physicochemical Properties

(S)-2-(3,4,5-trimethoxyphenyl)butanoic acid is a chiral building block recognized for its utility in diverse chemical syntheses.[1] Its identity is established by the Chemical Abstracts Service (CAS) and various structural identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 195202-08-5 (for the S-enantiomer) | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₅ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][3] |

| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | [2] |

| Synonyms | (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid | [1] |

| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N | [2][3] |

| SMILES | CCC(=O)O | [4] |

The molecule's structure features a butanoic acid backbone with a chiral center at the alpha-carbon, to which a 3,4,5-trimethoxyphenyl group is attached. This trimethoxylated phenyl ring is a well-established pharmacophore, recognized for its role in the bioactivity of numerous compounds.

Caption: Chemical structure of this compound.

Synthetic Approaches: Principles of Asymmetric Synthesis

The key challenge is the stereoselective creation of the chiral center at the C2 position. General strategies often involve:

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemistry of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

-

Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other.[5]

-

Enzymatic Resolution: An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product.

A plausible and widely applicable approach for the synthesis of the target molecule would be an asymmetric alkylation of a 3,4,5-trimethoxyphenylacetic acid derivative using a chiral auxiliary, such as a chiral oxazolidinone.

Representative Protocol: Asymmetric Alkylation for 2-Arylalkanoic Acid Synthesis

The following protocol illustrates a general, well-established methodology that could be adapted for the synthesis of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid. This approach is based on the principles of using a chiral auxiliary to direct stereoselective alkylation.

Step 1: Acylation of the Chiral Auxiliary The process begins by acylating a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with the corresponding arylacetyl chloride (in this case, 3,4,5-trimethoxyphenylacetyl chloride). This forms a chiral N-acyloxazolidinone.

Step 2: Diastereoselective Enolate Formation and Alkylation The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form a stereochemically defined enolate. The subsequent addition of an alkylating agent (in this case, iodoethane or bromoethane) results in the diastereoselective formation of the alkylated product. The bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.

Step 3: Cleavage of the Chiral Auxiliary The final step involves the hydrolytic cleavage of the chiral auxiliary to release the desired carboxylic acid. This is typically achieved using conditions such as lithium hydroxide in a mixture of tetrahydrofuran and water. The valuable chiral auxiliary can then be recovered and recycled.

Caption: Generalized workflow for asymmetric synthesis of 2-arylalkanoic acids.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

While this compound is primarily cataloged as a building block for chemical synthesis, the significance of this role cannot be overstated.[1] The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged scaffold in medicinal chemistry, frequently associated with potent biological activity, particularly in the realm of oncology.

The 3,4,5-Trimethoxyphenyl Moiety as a Tubulin Polymerization Inhibitor

A substantial body of research has demonstrated that compounds containing the TMP ring act as potent inhibitors of tubulin polymerization.[6][7] These agents bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

This compound serves as a crucial starting material or intermediate for creating more complex molecules that feature the TMP pharmacophore. Researchers have incorporated this moiety into various heterocyclic systems to enhance potency and modulate pharmacokinetic properties. Examples from recent literature include:

-

Pyrrolizine Derivatives: Novel series of pyrrolizines bearing the 3,4,5-trimethoxyphenyl group have been synthesized and shown to exhibit significant cytotoxicity against multiple cancer cell lines, including multidrug-resistant variants. These compounds were found to inhibit tubulin polymerization and also target multiple oncogenic kinases.

-

Thiazole Analogs: Convergent syntheses have produced 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles that demonstrate exceptionally potent anticancer activity, with IC₅₀ values in the nanomolar range.[6] These compounds were confirmed to act through the colchicine site of tubulin.[6]

-

Chalcones: Chalcones incorporating a 3,4,5-trimethoxylated ring are widely studied for their antiproliferative effects.[8] They have been shown to induce apoptosis and depolymerize microtubules in cancer cells.[8]

The butanoic acid chain of the title compound provides a versatile handle for chemical modification, allowing for its conjugation to other pharmacophores or heterocyclic scaffolds through amide bond formation or other coupling reactions.

Broader Pharmacological Relevance

Beyond tubulin inhibition, the trimethoxyphenyl scaffold is explored in various other therapeutic areas. Derivatives of 3,4,5-trimethoxycinnamic acid, a structurally related compound, have been investigated for a range of biological activities, including:

-

Antinarcotic Agents: Certain amide derivatives have shown potential in suppressing morphine withdrawal symptoms by acting as agonists for the 5-HT₁A receptor.[9][10]

-

Antiparasitic Activity: Esters inspired by the natural product piplartine, which contains a trimethoxyphenyl group, have demonstrated trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

These examples underscore the value of this compound as a precursor. Its stereochemistry and functional groups allow synthetic chemists to readily incorporate the potent TMP pharmacophore into novel molecular designs aimed at a wide array of biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The available safety data indicates that the compound should be handled with care.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | |

| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Recommended to be sealed in a dry environment at room temperature. | [2][3] |

| Physical Form | Solid | [2] |

Conclusion

This compound represents a quintessential example of a molecular building block whose value is defined by its potential. While not a therapeutic agent in itself, its chiral nature and, more importantly, its possession of the 3,4,5-trimethoxyphenyl pharmacophore make it an invaluable tool for medicinal chemists. The principles of its asymmetric synthesis are well-understood within the broader context of 2-arylalkanoic acid preparation. Its primary application lies in serving as a sophisticated starting point for the development of novel, potent drug candidates, particularly in the field of oncology where the TMP moiety continues to be a hallmark of potent tubulin polymerization inhibitors. For researchers in drug discovery, understanding the synthetic accessibility and the established biological importance of its core structure is key to unlocking its full potential in creating next-generation therapeutics.

References

- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0047665]

- PubChemLite. (2s)-2-(3,4,5-trimethoxyphenyl)butanoic acid. [URL: https://pubchemlite.com/compound/2s-2-3-4-5-trimethoxyphenyl-butanoic-acid]

- Google Patents. A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids. [URL: https://patents.google.

- Google Patents. Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. [URL: https://patents.google.

- Pinney, K. G., et al. (2011). Convergent synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6541-6545. [URL: https://pubmed.ncbi.nlm.nih.gov/21945657/]

- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5. [URL: https://www.sigmaaldrich.com/product/aldrich/cs-0047665]

- CookeChem. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5. [URL: https://www.cookechem.com/product/195202-08-5]

- Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [URL: https://pubmed.ncbi.nlm.nih.gov/18760611/]

- Leal, A. S., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4509. [URL: https://www.mdpi.com/1420-3049/28/11/4509]

- Ghorai, M., Das, S., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(39), 9997-10008. [URL: https://www.semanticscholar.org/paper/Stereoselective-synthesis-of-activated-2-via-Ghorai-Das/4f5d6f34f7193f4e3c9a1a8c998c9f5f0b5d8f3e]

- Google Patents. Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines. [URL: https://patents.google.

- Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. [URL: https://pubmed.ncbi.nlm.nih.gov/19527129/]

- Sigma-Aldrich. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 (Japanese). [URL: https://www.sigmaaldrich.com/JP/ja/product/ambeed/ambh2d6ef6c1]

- PrepChem. Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. [URL: https://www.prepchem.com/synthesis-of-2-3-4-5-trimethoxyphenyl-4-methylthiazole-5-carboxylic-acid-ethyl-ester]

- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7172. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659101/]

- Jung, J. C., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Archiv der Pharmazie, 345(11), 875-882. [URL: https://pubmed.ncbi.nlm.nih.gov/22887803/]

- ResearchGate. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [URL: https://www.mdpi.com/1420-3049/28/1/298]

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [URL: https://www.mdpi.com/1422-8599/2020/4/M1180]

- ResearchGate. Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. [URL: https://www.researchgate.

- PrepChem. Synthesis of 2-[2-amino-3-(3,4,5-trimethoxyphenoxy)phenyl]acetic acid. [URL: https://www.prepchem.com/synthesis-of-2-2-amino-3-3-4-5-trimethoxyphenoxy-phenyl-acetic-acid]

- PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214152/]

- Le Pourcelet, M., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4293. [URL: https://www.mdpi.com/1420-3049/29/18/4293]

Sources

- 1. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem [cookechem.com]

- 2. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 [sigmaaldrich.com]

- 3. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 [sigmaaldrich.com]

- 4. PubChemLite - (2s)-2-(3,4,5-trimethoxyphenyl)butanoic acid (C13H18O5) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Convergent synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164514) [np-mrd.org]

- 9. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(3,4,5-trimethoxyphenyl)butanoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide is designed to provide a comprehensive overview of the key spectroscopic data points for the compound 2-(3,4,5-trimethoxyphenyl)butanoic acid. This molecule, a derivative of butanoic acid featuring a trimethoxyphenyl substituent, is of interest in medicinal chemistry and drug development due to its structural relation to other pharmacologically active arylalkanoic acids. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This document will outline the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in the fundamental principles of spectroscopic interpretation and drawing analogies from structurally similar compounds.

Molecular Structure and Key Features:

This compound possesses a chiral center at the alpha-carbon of the butanoic acid moiety. Its structure combines an aliphatic carboxylic acid chain with a polysubstituted aromatic ring, leading to a rich and informative spectroscopic profile.

-

Chemical Formula: C₁₃H₁₈O₅

-

Molecular Weight: 254.28 g/mol

-

Key Functional Groups: Carboxylic acid (-COOH), ether (methoxy groups, -OCH₃), aromatic ring, and an ethyl side chain.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

DOT Diagram: ¹H NMR Acquisition Workflow

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | N/A |

| Aromatic (-CH=) | 6.4 - 6.6 | Singlet | 2H | N/A |

| Methoxy (-OCH₃) at C4 | ~3.85 | Singlet | 3H | N/A |

| Methoxy (-OCH₃) at C3, C5 | ~3.80 | Singlet | 6H | N/A |

| Alpha-proton (-CH-) | 3.4 - 3.6 | Triplet | 1H | ~7-8 Hz |

| Methylene (-CH₂-) | 1.8 - 2.0 | Sextet | 2H | ~7-8 Hz |

| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7-8 Hz |

Rationale for Assignments:

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.

-

The two aromatic protons are equivalent due to the symmetry of the 3,4,5-trimethoxyphenyl group and will appear as a singlet.

-

The methoxy protons will appear as two distinct singlets, with the C4-methoxy being slightly different from the equivalent C3 and C5 methoxy groups.

-

The alpha-proton , being adjacent to both the aromatic ring and the carbonyl group, will be deshielded. It will be split into a triplet by the adjacent methylene group.

-

The methylene protons will be split by both the alpha-proton (a doublet) and the terminal methyl group (a quartet), resulting in a complex multiplet, likely a sextet.

-

The terminal methyl protons will be the most shielded and will appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: A Map of the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 175 - 180 |

| Aromatic (C-O) at C3, C4, C5 | 150 - 155 |

| Aromatic (C-Cα) at C1 | 135 - 140 |

| Aromatic (-CH=) at C2, C6 | 105 - 110 |

| Methoxy (-OCH₃) at C4 | ~60 |

| Methoxy (-OCH₃) at C3, C5 | ~56 |

| Alpha-carbon (-CH-) | 45 - 55 |

| Methylene (-CH₂-) | 25 - 35 |

| Methyl (-CH₃) | 10 - 15 |

Rationale for Assignments:

-

The carbonyl carbon is the most deshielded due to the attached electronegative oxygen atoms.

-

The aromatic carbons attached to oxygen are significantly deshielded.

-

The quaternary aromatic carbon attached to the butanoic acid chain (C1) will be less deshielded than those attached to oxygen.

-

The protonated aromatic carbons will be the most shielded of the aromatic signals.

-

The methoxy carbons appear in a characteristic region around 55-60 ppm.

-

The aliphatic carbons are found in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity/Shape |

| 2500-3300 | O-H stretch (carboxylic acid) | Strong, very broad |

| 2960-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1710 | C=O stretch (carboxylic acid) | Strong, sharp |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium |

| 1250-1000 | C-O stretch (ethers and carboxylic acid) | Strong |

Interpretation:

-

The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.

-

A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

-

Strong absorptions in the fingerprint region, particularly between 1250 and 1000 cm⁻¹, will correspond to the C-O stretching of the ether and carboxylic acid functionalities.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An ionization technique is employed to generate charged molecules. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

DOT Diagram: ESI-MS Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectral Data (using ESI):

-

Positive Ion Mode: The base peak would likely be the protonated molecule, [M+H]⁺, at an m/z of 255.12. Adducts with sodium, [M+Na]⁺ (m/z 277.10), or potassium, [M+K]⁺ (m/z 293.08), may also be observed.

-

Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would be expected at an m/z of 253.11.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) or the loss of the carboxyl group as CO₂ (-44 Da). Fragmentation of the butanoic acid side chain is also possible. A significant fragment would likely correspond to the trimethoxybenzyl cation or a related structure.

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, HRMS is recommended. The calculated exact mass for C₁₃H₁₈O₅ is 254.11542. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the molecular formula.

Conclusion

The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data in this guide serves as a benchmark for researchers working with this compound, facilitating its accurate identification and quality control in research and development endeavors. It is imperative that these predicted values are compared against experimentally acquired data for definitive structural confirmation.

References

Due to the lack of publicly available experimental spectra for this compound, this guide is based on established principles of spectroscopic interpretation and data from analogous compounds. Authoritative sources for these general principles are listed below.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid: From Obscurity to a Scaffold of Interest

For Immediate Release

This technical guide delves into the scientific journey of 2-(3,4,5-trimethoxyphenyl)butanoic acid, a compound that has quietly emerged from the annals of chemical literature to become a scaffold of interest for researchers in drug development. While its specific discovery and early history remain largely undocumented in prominent scientific literature, its structural components and analogous compounds have a rich history in medicinal chemistry. This guide will explore the available information, contextualize its significance, and provide insights into its synthesis and potential applications.

Introduction: A Molecule Defined by its Predecessors

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, most notably mescaline, a naturally occurring psychedelic protoalkaloid. This functional group is also present in numerous synthetic compounds designed to interact with biological systems. The butanoic acid side chain, on the other hand, is a common feature in many pharmaceutical agents, influencing properties such as solubility, metabolism, and protein binding.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₅ | |

| Molecular Weight | 254.28 g/mol | |

| CAS Number | 195202-08-5 ((S)-enantiomer) | |

| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | |

| Physical Form | Solid | |

| Predicted Boiling Point | 378.9 °C at 760 mmHg | |

| Predicted pKa | 4.28 ± 0.14 | |

| InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N |

Synthesis and Methodologies

While the original synthesis of this compound is not explicitly detailed in readily accessible literature, its structure suggests a logical synthetic pathway originating from 3,4,5-trimethoxyphenylacetic acid or a related derivative. A plausible synthetic route is outlined below. This proposed methodology is based on established organic chemistry principles and provides a framework for its laboratory-scale preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3,4,5-trimethoxyphenylacetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 3,4,5-Trimethoxyphenylacetic Acid

-

To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(3,4,5-trimethoxyphenyl)acetate.

Step 2: Alkylation of the Ester

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C.

-

Add ethyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2-(3,4,5-trimethoxyphenyl)butanoate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve methyl 2-(3,4,5-trimethoxyphenyl)butanoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with 1M hydrochloric acid to pH 2-3, resulting in the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Historical Context and Relationship to Bioactive Molecules

The scientific interest in the 3,4,5-trimethoxyphenyl motif can be traced back to the study of natural products. As mentioned, mescaline (3,4,5-trimethoxyphenethylamine) is a classic example. The amphetamine analogue, 3,4,5-trimethoxyamphetamine (TMA), was first synthesized around 1937 by Gordon Alles and later characterized by Alexander Shulgin.[1]

The structural similarity of this compound to these psychoactive compounds is noteworthy, although the presence of the carboxylic acid group significantly alters its physicochemical properties and likely its pharmacological profile, reducing its ability to cross the blood-brain barrier.

More broadly, derivatives of 3,4,5-trimethoxycinnamic acid, which shares the same substituted phenyl group, have been extensively investigated for a range of biological activities, including potential antinarcotic and anticancer effects.[2] This extensive research into related structures suggests that the 3,4,5-trimethoxyphenyl scaffold is a privileged structure in medicinal chemistry, capable of interacting with various biological targets.

A patent for the preparation of trimebutine, an antispasmodic drug, utilizes 3,4,5-trimethoxybenzoic acid as a key starting material.[3][4] This further underscores the industrial and pharmaceutical relevance of this chemical family.

Potential Biological Significance and Future Directions

While there is a lack of dedicated research on the biological activities of this compound itself, some commercial suppliers suggest potential anti-inflammatory and neuroprotective effects for the racemic mixture. These claims, however, are not yet substantiated by peer-reviewed scientific literature.

The logical progression for future research would involve the systematic biological evaluation of this compound. Based on the activities of structurally related molecules, promising areas of investigation could include:

-

Anti-inflammatory assays: To validate the anecdotal claims of anti-inflammatory properties.

-

Neuroprotective screening: To explore its potential in models of neurodegenerative diseases.

-

Anticancer studies: Given the prevalence of the 3,4,5-trimethoxyphenyl moiety in anticancer drug discovery.

-

Enzyme inhibition assays: To identify potential molecular targets.

The following diagram illustrates the logical flow for the future investigation of this compound.

Conclusion

This compound stands as a molecule with unrealized potential. While its own history is yet to be fully illuminated, it is born from a lineage of compounds with significant biological and medicinal importance. The well-documented activities of its structural relatives provide a strong rationale for its further investigation. This guide has provided a comprehensive overview of the current knowledge, a plausible synthetic route, and a roadmap for future research that could uncover the therapeutic potential of this intriguing compound.

References

-

Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

- Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

- Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.

- Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

Jung, J. C., et al. (2013). Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. Chemical Biology & Drug Design, 81(3), 389-398. Retrieved from [Link]

-

Lima, T. C., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4487. Retrieved from [Link]

-

Liautard, J., et al. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-549. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,5-Trimethoxyamphetamine. Retrieved from [Link]

-

Shen, T. Y., et al. (1985). trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. The Journal of Biological Chemistry, 260(29), 15639-15645. Retrieved from [Link]

-

Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5781-5791. Retrieved from [Link]

-

Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108-1111. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved from [Link]

-

El-Gendy, B. E. D. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11342-11365. Retrieved from [Link]

-

Bluelight.org. (2016). 4-amino-3-(3,4,5-trimethoxyphenyl)butanoic acid. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 4. CN102276487A - Preparation method of trimebutine - Google Patents [patents.google.com]

Investigating the Therapeutic Potential of 2-(3,4,5-trimethoxyphenyl)butanoic Acid Derivatives: A Guide to Biological Activity Screening and Mechanistic Elucidation

An In-Depth Technical Guide

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. Found in potent antimitotic agents like colchicine and combretastatin A-4, the TMP group is critical for high-affinity binding to biological targets, most notably the colchicine-binding site on β-tubulin.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of a novel class of compounds: 2-(3,4,5-trimethoxyphenyl)butanoic acid and its derivatives. We will explore the primary hypothesis of anticancer activity mediated by tubulin polymerization inhibition and a secondary hypothesis of anti-inflammatory action. This document outlines a phased experimental screening cascade, provides detailed, field-proven protocols for key in vitro assays, and discusses the principles of data interpretation and structure-activity relationship (SAR) development.

Introduction: The 3,4,5-Trimethoxyphenyl (TMP) Moiety as a Cornerstone of Bioactivity

The TMP scaffold is a recurring structural motif in molecules that exhibit a wide array of pharmacological effects. Its prevalence stems from its unique electronic and steric properties, which facilitate critical interactions with protein targets.

The TMP Scaffold in Medicinal Chemistry

The TMP ring is a key pharmacophore responsible for the potent biological activity of many compounds. In the context of anticancer research, its presence is a hallmark of agents that disrupt microtubule dynamics.[3] Microtubules are essential cytoskeletal polymers involved in cell division, making them a prime therapeutic target.[2][3] The TMP moiety of compounds like combretastatin A-4 is known to bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[1][2][4]

Established Biological Activities of TMP Derivatives

Beyond its well-documented role in anticancer agents, the TMP scaffold is integral to compounds with diverse therapeutic applications:

-

Anti-inflammatory Activity: Numerous TMP-containing molecules have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] Some derivatives show promising selectivity for COX-2, which could lead to reduced gastrointestinal side effects compared to non-selective NSAIDs.[6]

-

Antimicrobial and Antiparasitic Activity: Derivatives have shown activity against various microbes and parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[8]

-

Central Nervous System (CNS) Activity: Specific TMP derivatives have been designed to act as selective dopamine D5 receptor agonists and have shown potential in models of cognitive impairment.[9]

Rationale for Investigating this compound Derivatives

The novel scaffold of this compound presents an intriguing opportunity for drug discovery. It combines the proven TMP pharmacophore with a flexible butanoic acid side chain. This side chain offers several advantages:

-

Chemical Tractability: The carboxylic acid group is a versatile chemical handle for creating a library of ester and amide derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Novel Steric and Electronic Profile: The butanoyl moiety provides a distinct spatial arrangement compared to the more common benzoyl or cinnamoyl linkers, potentially leading to novel interactions with target proteins or improved selectivity.

-

Potential for Improved Pharmacokinetics: Modification of the acid group can be used to tune physicochemical properties like solubility and membrane permeability, which are critical for drug development.

This guide is predicated on the hypothesis that this novel chemical class will retain and potentially modulate the known activities of the TMP core, leading to the discovery of new therapeutic leads.

Primary Hypothesis: Anticancer Activity via Tubulin Polymerization Inhibition

The most prominent activity associated with the TMP scaffold is the inhibition of tubulin polymerization.[10][11] This represents the most logical and high-probability avenue of investigation for the this compound series.

Mechanism of Action: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division.[3] Agents that interfere with this dynamic equilibrium—either by stabilizing or destabilizing the microtubules—can halt the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][11]

The Colchicine Binding Site

The TMP moiety is a classic "A-ring" motif that anchors many inhibitors to the colchicine-binding site on β-tubulin.[2][12] The activity of these inhibitors is then modulated by the "B-ring" and the linker connecting the two. For the proposed derivatives, the butanoic acid chain and its modifications will serve as the linker and B-ring surrogates, respectively. Their size, conformation, and electronic properties will be critical determinants of binding affinity and biological potency.

Proposed Signaling Pathway to Apoptosis

Disruption of microtubule function is a potent cellular stress signal that activates apoptotic pathways. The sequence of events is a well-understood cascade that provides multiple endpoints for experimental validation.

Caption: Proposed mechanism for anticancer activity.

Secondary Hypothesis: Anti-inflammatory Potential

The structural similarity of the TMP moiety to substrates of cyclooxygenase (COX) enzymes makes anti-inflammatory activity a plausible secondary hypothesis.

Cyclooxygenase (COX) in Inflammation

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal of modern anti-inflammatory drug design to minimize side effects.[6]

Evidence for COX Inhibition by TMP Molecules

Studies have shown that various molecules incorporating the TMP scaffold can inhibit COX-1 and COX-2 with varying degrees of potency and selectivity.[5][7] Conjugating the TMP moiety to existing NSAIDs has also been shown to enhance their anti-inflammatory and COX-2 inhibitory activity.[6] The this compound derivatives could act as novel COX inhibitors themselves.

A Phased Experimental Approach for Activity Screening

A tiered or phased screening approach is the most efficient method for evaluating a new compound library. This strategy uses broad, high-throughput assays first to identify "hits," which are then subjected to more complex, resource-intensive mechanistic assays.

Rationale for a Tiered Screening Cascade

The causality behind this workflow is resource optimization and logical progression. A primary cytotoxicity screen quickly filters out inactive compounds and prioritizes potent ones. Follow-up mechanistic assays (e.g., tubulin polymerization) are then used only on these promising hits to determine if they work via the hypothesized mechanism of action. This avoids wasting time and resources on detailed studies of inactive molecules.

Proposed Research Workflow

Caption: A phased screening cascade for activity validation.

Core Experimental Protocols

The following protocols are foundational for the initial investigation. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. Its principle is based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against cancer cell lines.

-

Materials:

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.[15] Include wells with vehicle control (DMSO, 0.1%) and a positive control (e.g., Doxorubicin or Paclitaxel).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[16]

-

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This is a direct, cell-free biochemical assay to confirm that the compound's cytotoxic activity is due to its interaction with tubulin.[3] The polymerization of purified tubulin into microtubules causes an increase in fluorescence or absorbance, which is inhibited by destabilizing agents.[17]

-

Objective: To quantify the inhibitory effect of hit compounds on tubulin polymerization.

-

Materials:

-

Purified >99% bovine or porcine brain tubulin.[17]

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[17]

-

GTP solution (10 mM).

-

Glycerol (as a polymerization enhancer).

-

Fluorescent reporter dye.

-

Test compounds, positive control (Colchicine), negative control (DMSO).

-

96-well, half-area, clear-bottom black plates.

-

Fluorescence plate reader with temperature control at 37°C.

-

-

Step-by-Step Methodology:

-

Preparation: Pre-warm the plate reader to 37°C.

-

Reaction Mixture: In each well, prepare a reaction mixture containing tubulin (final concentration 1-2 mg/mL) in General Tubulin Buffer with glycerol.[17][18] Add the fluorescent reporter.

-

Compound Addition: Add the test compounds at various concentrations. Include wells for vehicle control (DMSO) and positive control (Colchicine).

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.[3]

-

Measurement: Immediately place the plate in the reader and measure fluorescence every 60 seconds for 60-90 minutes at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50% compared to the vehicle control.[3]

-

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[19]

-

Objective: To screen compounds for anti-inflammatory activity.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

LPS (from E. coli).

-

Griess Reagent.

-

Test compounds, positive control (e.g., Dexamethasone).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours.

-